molecular formula C9H18N2O B1323307 N-cyclohexyl-2-(methylamino)acetamide CAS No. 46117-12-8

N-cyclohexyl-2-(methylamino)acetamide

Cat. No.: B1323307
CAS No.: 46117-12-8
M. Wt: 170.25 g/mol
InChI Key: KBBYYWYDZXAMOK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(methylamino)acetamide is a secondary acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a methylamino substituent on the α-carbon of the acetamide backbone. Its molecular formula is C₁₀H₁₉N₂O (free base), with a molecular weight of 183.28 g/mol . The compound is structurally versatile, enabling modifications that influence physicochemical properties and biological activities. Commercial availability is noted in , suggesting its use in pharmaceutical or chemical research.

Properties

IUPAC Name

N-cyclohexyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBYYWYDZXAMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with in the presence of .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to increase yield and purity. These methods can include:

    Continuous flow reactors: to maintain optimal reaction conditions.

    Automated purification systems: to ensure consistent product quality.

    Quality control measures: such as high-performance liquid chromatography (HPLC) to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: The major products can include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with changes in the functional groups.

    Substitution: New compounds where the amino group is replaced by other functional groups.

Scientific Research Applications

N-cyclohexyl-2-(methylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting their activity.

    Receptors: It may bind to specific receptors, modulating their function and signaling pathways.

    Proteins: The compound can interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-cyclohexyl-2-(methylamino)acetamide, emphasizing differences in substituents, synthesis, spectral data, and biological relevance:

Compound Name Molecular Formula Key Features Spectral Data Activity/Notes Ref.
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) C₁₁H₁₇N₃O₂ - 90% yield
- Melting point: 174°C
- Imidazolone ring
IR: 3445, 3282 (NH), 1712 (C=O)
Elemental analysis: C 59.19%, H 7.69%, N 18.78%
High crystallinity due to hydrogen bonding
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) C₁₁H₁₇N₃O - Aromatic imidazole substituent
- Stable under reflux conditions
¹H NMR: 7.537 ppm (N=CH), 4.635 ppm (N-CH₂)
IR: 3297 (NH), 1654 (C=O)
Potential ligand for metal coordination
CH-PIACA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) C₂₂H₃₁N₂O - Indole-3-acetamide core
- Synthetic cannabinoid scaffold
Not specified in evidence Psychoactive properties; detected in seized materials
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetamide (17) C₁₇H₂₁N₄O₂ - Microwave-assisted synthesis
- Quinazolinone moiety
LCMS: m/z 193.18 [M+H]⁺
Yield: 21.7 mg (24% from 0.26 mmol)
Inhibits Mycobacterium tuberculosis growth
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide C₂₂H₂₈N₆O₂S - Triazole and sulfanyl groups
- X-ray crystallography validation
¹H NMR: aromatic protons at 7.5–8.5 ppm
IR: 1710 (C=O)
Exhibits nonlinear optical properties and antimicrobial activity
N-Cyclohexyl-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide C₁₇H₂₆N₂O₃S - Methanesulfonamido group
- Bulky aromatic substituents
SMILES: Cc1cccc(N(CC(=O)NC2CCCCC2)S(=O)(=O)C)c1C
Molecular weight: 338.47 g/mol
Designed for high-throughput screening in drug discovery

Key Structural and Functional Insights:

CH-PIACA’s indole core mimics endogenous cannabinoid ligands, enabling interaction with central nervous system receptors .

Synthetic Methodologies :

  • Traditional reflux () and microwave-assisted synthesis () yield 24–90% products, with microwave methods reducing reaction times but sometimes compromising yield.

Physicochemical Properties :

  • Melting points correlate with crystallinity; 4f’s high mp (174°C) reflects stable packing via NH and C=O interactions .
  • Triazol derivatives () show enhanced optical properties due to conjugated π-systems.

Biological Relevance: The quinazolinone derivative (17) targets tuberculosis, while CH-PIACA highlights the risks of structural modifications leading to psychoactivity .

Biological Activity

N-Cyclohexyl-2-(methylamino)acetamide is a chemical compound recognized for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H18N2OC_9H_{18}N_2O and a molecular weight of approximately 170.25 g/mol. The compound features a cyclohexyl group linked to an acetamide backbone with a methylamino substituent, which contributes to its unique biological properties. This structural configuration positions it within a class of compounds known for neuroprotective and anticonvulsant effects.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. Studies have demonstrated that derivatives of aminoacetamides can provide neuroprotective effects, making them candidates for treating various neurological disorders. The unique structure of this compound may facilitate interactions with neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

Neuroprotective Effects

The compound's neuroprotective properties are attributed to its ability to modulate neurotransmitter release and receptor activity. This modulation can potentially mitigate the effects of excitotoxicity, a process often involved in neurodegenerative diseases. Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress.

Antimicrobial and Anticancer Potential

In addition to its neuroprotective effects, there is emerging evidence that this compound may exhibit antimicrobial and anticancer properties. Initial findings indicate interactions with specific molecular targets that could lead to alterations in enzyme activities associated with cancer progression and microbial resistance.

The mechanism by which this compound exerts its biological effects involves binding to specific proteins or enzymes within the body. This binding can modulate their activity, influencing various biological pathways related to cell survival, proliferation, and apoptosis. For instance, the compound's interaction with heme oxygenase-1 (HO-1), known for its cytoprotective roles in normal and cancer cells, has been noted in recent studies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantSignificant activity in reducing seizure frequency
NeuroprotectiveProtects against oxidative stress-induced neuronal damage
AntimicrobialPotential efficacy against certain bacterial strains
AnticancerModulates enzyme activities related to cancer progression

Case Study: Neuroprotection in Animal Models

In a controlled study involving animal models, this compound was administered to assess its neuroprotective effects against induced seizures. The results indicated a marked reduction in seizure duration and frequency compared to control groups. This suggests that the compound may have significant therapeutic potential for epilepsy and other seizure disorders.

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